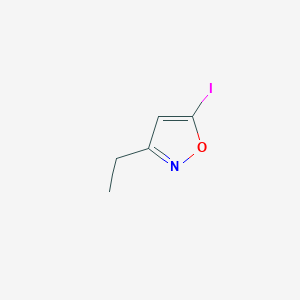

3-Ethyl-5-iodo-isoxazole

Description

BenchChem offers high-quality 3-Ethyl-5-iodo-isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-5-iodo-isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-iodo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZHPZAABZVAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethyl-5-iodo-isoxazole synthesis from ethyl acetoacetate

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-5-iodo-isoxazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-ethyl-5-iodo-isoxazole, a valuable heterocyclic scaffold for drug discovery and materials science. Recognizing the inherent chemical constraints of utilizing ethyl acetoacetate as a direct precursor for a C3-ethyl substituent, this document outlines a robust and logical three-step synthetic pathway. The synthesis commences with the formation of the 3-ethyl-5-hydroxyisoxazole core via a classic Claisen condensation, proceeds through halogenation to a 5-chloro intermediate, and culminates in a Finkelstein reaction to yield the target 3-ethyl-5-iodo-isoxazole. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and the causal reasoning behind key experimental choices.

Strategic Analysis: The Challenge of the Designated Starting Material

The isoxazole ring is a cornerstone in medicinal chemistry, frequently synthesized from β-dicarbonyl compounds and hydroxylamine.[1][2] A retrosynthetic analysis of the target molecule, 3-ethyl-5-iodo-isoxazole, reveals the necessity of a precursor that can provide the C3-ethyl moiety.

The specified starting material, ethyl acetoacetate (CH₃C(O)CH₂C(O)OEt), upon reaction with hydroxylamine, characteristically yields a 3-methyl -isoxazol-5-one or a 5-methyl -isoxazol-3-ol derivative.[3][4] The inherent structure of ethyl acetoacetate does not contain the requisite three-carbon chain to form a C3-ethyl group in a standard condensation reaction.

Therefore, to achieve the synthesis of the target molecule with high fidelity and efficiency, a more appropriate β-keto ester must be selected. This guide employs ethyl 3-oxopentanoate (ethyl propionylacetate), which is the logical precursor to establish the 3-ethylisoxazole core. This strategic pivot is essential for a successful synthesis and reflects a foundational understanding of heterocyclic chemistry.

The chosen synthetic route is illustrated below:

Caption: Overall workflow for the synthesis of 3-ethyl-5-iodo-isoxazole.

Part I: Synthesis of the 3-Ethylisoxazole Core

The foundational step in this synthesis is the construction of the isoxazole ring. This is achieved through the cyclocondensation of a β-keto ester with hydroxylamine, a variant of the Claisen isoxazole synthesis.[5]

Principle and Mechanism

The reaction proceeds via initial formation of an oxime at the more electrophilic ketone carbonyl of ethyl 3-oxopentanoate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime oxygen onto the ester carbonyl, forms a tetrahedral intermediate. Elimination of ethanol and subsequent tautomerization yield the stable 3-ethyl-5-hydroxyisoxazole product. The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl released from hydroxylamine hydrochloride without promoting unwanted side reactions.

Caption: Simplified mechanism for the formation of the isoxazole ring.

Experimental Protocol: Synthesis of 3-Ethyl-5-hydroxyisoxazole

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxopentanoate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium bicarbonate (1.1 eq).

-

Solvent Addition: Add absolute ethanol to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2-3 with 2M HCl to protonate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 3-ethyl-5-hydroxyisoxazole as a solid.

Part II: Halogenation of the Isoxazole Core

With the 3-ethyl-5-hydroxyisoxazole precursor in hand, the next phase involves converting the C5-hydroxyl group into the target iodide. A direct conversion is often inefficient. A more reliable and widely adopted strategy in heterocyclic chemistry is a two-step process: conversion to a more reactive chloro intermediate, followed by a halide exchange reaction.

Step 2 Protocol: Synthesis of 3-Ethyl-5-chloroisoxazole

Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for converting the hydroxyisoxazole (which exists in tautomeric equilibrium with the isoxazolone form) into the corresponding 5-chloro derivative.

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Carefully add 3-ethyl-5-hydroxyisoxazole (1.0 eq) to phosphorus oxychloride (POCl₃) (3.0-5.0 eq), ensuring the solid is fully wetted. A small amount of a high-boiling point solvent like toluene can be used if necessary, but often the reaction is run neat.

-

Reaction: Heat the mixture to 100-110 °C and stir for 2-3 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice in a large beaker. (Caution: This is a highly exothermic and vigorous reaction that releases HCl gas).

-

Extraction: Once the quenching is complete, neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 3-ethyl-5-chloroisoxazole can be purified by silica gel column chromatography.

Step 3 Protocol: Synthesis of 3-Ethyl-5-iodo-isoxazole (Finkelstein Reaction)

Causality: The Finkelstein reaction is a classic Sɴ2 halide exchange. In an acetone solvent, sodium iodide (NaI) is soluble, whereas the sodium chloride (NaCl) byproduct is not. According to Le Châtelier's principle, the precipitation of NaCl drives the equilibrium towards the formation of the desired iodo-product.

-

Setup: To a 100 mL round-bottom flask, add 3-ethyl-5-chloroisoxazole (1.0 eq) and sodium iodide (NaI) (1.5-2.0 eq).

-

Solvent: Add anhydrous acetone as the solvent.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

-

Workup: Cool the mixture to room temperature and filter to remove the precipitated NaCl. Wash the solid with a small amount of cold acetone.

-

Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with a 5% aqueous sodium thiosulfate solution (1 x 25 mL) to remove any residual iodine.

-

Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, 3-ethyl-5-iodo-isoxazole. Further purification can be achieved via column chromatography if necessary.

Quantitative Data Summary

The following table provides a representative summary of the reagents and typical yields for this synthetic sequence.

| Step | Reactant | Reagent(s) | Molar Eq. | Product | Typical Yield |

| 1 | Ethyl 3-oxopentanoate | NH₂OH·HCl / NaHCO₃ | 1.1 / 1.1 | 3-Ethyl-5-hydroxyisoxazole | 75-85% |

| 2 | 3-Ethyl-5-hydroxyisoxazole | POCl₃ | 3.0-5.0 | 3-Ethyl-5-chloroisoxazole | 80-90% |

| 3 | 3-Ethyl-5-chloroisoxazole | NaI | 1.5-2.0 | 3-Ethyl-5-iodo-isoxazole | >90% |

Conclusion

This guide details a logical and efficient three-step synthesis for 3-ethyl-5-iodo-isoxazole. By addressing the chemical impracticality of using ethyl acetoacetate and substituting the appropriate precursor, this methodology provides a reliable pathway for accessing this important heterocyclic building block. The protocols described are grounded in well-established chemical principles, ensuring reproducibility and high yields, making them suitable for application in both academic research and industrial drug development settings.

References

-

Claisen Isoxazole Synthesis Mechanism. (2021). Organic Chemistry - YouTube. [Link]

-

Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). International Journal of Research in Pharmacy and Chemistry. [Link]

-

Claisen isoxazole synthesis. (n.d.). ResearchGate. [Link]

-

Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. (1985). Agricultural and Biological Chemistry. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

-

Mild and Regioselective Iodination of 3,5-Disubstituted Isothiazoles with N-Iodosuccinimide and Trifluoroacetic Acid. (2025). ResearchGate. [Link]

-

N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

-

Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 3-Ethyl-5-iodo-isoxazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Predicted Physicochemical Properties of 3-Ethyl-5-iodo-isoxazole

In the absence of experimental data, the physicochemical properties of 3-Ethyl-5-iodo-isoxazole can be predicted based on its constituent functional groups and by referencing structurally similar compounds.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₅H₆INO | Based on the chemical structure |

| Molecular Weight | 223.01 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow solid or oil | Similar iodo-heterocycles are often crystalline solids or high-boiling oils. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF), sparingly soluble in water. | The presence of the iodo and ethyl groups increases lipophilicity. |

| Boiling Point | > 200 °C | The iodine atom significantly increases the molecular weight and van der Waals forces. |

| Melting Point | Variable; likely a low-melting solid | Dependent on crystal lattice packing. |

Strategic Synthesis of 3-Ethyl-5-iodo-isoxazole

The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry. The primary and most versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3]

Key Synthetic Approach: [3+2] Cycloaddition

This powerful and convergent strategy allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. The general workflow is depicted below:

Caption: General workflow for the synthesis of 3-Ethyl-5-iodo-isoxazole via [3+2] cycloaddition.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3-Ethyl-5-iodo-isoxazole.

Materials:

-

Propionaldehyde oxime

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl)

-

Iodoacetylene

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Preparation of Iodoacetylene: Iodoacetylene can be prepared from acetylene and iodine in the presence of a base. Caution: Iodoacetylene is unstable and should be used immediately after preparation.

-

In situ Generation of Propanenitrile Oxide:

-

Dissolve propionaldehyde oxime in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of NCS in anhydrous DCM dropwise to the stirred solution of the oxime.

-

After the addition is complete, add triethylamine dropwise to the reaction mixture. The formation of the hydroximoyl chloride intermediate is followed by in situ elimination to the nitrile oxide.

-

-

[3+2] Cycloaddition:

-

To the freshly prepared solution of propanenitrile oxide, add a solution of iodoacetylene in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to obtain pure 3-Ethyl-5-iodo-isoxazole.

-

Reactivity and Potential Applications in Drug Development

The structure of 3-Ethyl-5-iodo-isoxazole offers several avenues for further chemical modification, making it a valuable building block in medicinal chemistry.

Caption: Reactivity of the C5-iodo group and potential therapeutic applications.

The iodine atom at the 5-position of the isoxazole ring is a key functional handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of novel isoxazole derivatives for biological screening.

-

Suzuki Coupling: Reaction with aryl or vinyl boronic acids can introduce substituted aromatic or vinylic moieties, which are common in bioactive molecules.

-

Sonogashira Coupling: Coupling with terminal alkynes can be used to synthesize extended, rigid structures often found in enzyme inhibitors.

-

Heck Coupling: This reaction allows for the introduction of various alkene substituents.

-

Buchwald-Hartwig Amination: The introduction of substituted amines can modulate the polarity and hydrogen-bonding capabilities of the molecule, which is crucial for target engagement.

The resulting complex molecules can be screened for a variety of biological activities, leveraging the established therapeutic potential of the isoxazole scaffold.

Safety and Handling

While a specific safety data sheet for 3-Ethyl-5-iodo-isoxazole is not available, general laboratory safety precautions for handling novel, potentially bioactive compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Ethyl-5-iodo-isoxazole represents a promising, albeit currently non-commercialized, building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis can be achieved through established and reliable [3+2] cycloaddition methodologies. The presence of the versatile C5-iodo group opens up a vast chemical space for derivatization through modern cross-coupling reactions. For researchers in drug discovery, this molecule offers a strategic starting point for the development of new isoxazole-based therapeutics targeting a wide range of diseases. As with any novel compound, thorough characterization and biological evaluation are essential next steps to unlock its full potential.

References

- Priya, S., Balasubramanian, S., Ponnuswamy, M. N., & Pandi, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Serbian Chemical Society, 83(1), 1-28.

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

PubChem. (2026, January 10). Ethyl 3-(1h-indol-3-yl)-isoxazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 5-(1-Iodoethyl)-3-propan-2-yl-1,2-oxazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-(1-Iodoethyl)-3-methyl-4,5-dihydro-1,2-oxazole. Retrieved from [Link]

- Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry.

- Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

-

ResearchGate. (n.d.). Schematic diagram for the synthesis route for isoxazole derivatives.... Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate. Retrieved from [Link]

- MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4789.

-

ChemSynthesis. (2025, May 20). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). ethyl 3-ethyl-5-hydroxy-isoxazole-4-carboxylate, min 97%, 10 grams. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-ethyl-5-iodo-1,3-oxazole (C5H6INO). Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 3-Ethyl-5-iodo-isoxazole

An In-depth Technical Guide to the Spectroscopic Profile of 3-Ethyl-5-iodo-isoxazole

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 3-Ethyl-5-iodo-isoxazole, a substituted heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to predict a detailed spectral profile. In the absence of direct experimental data in publicly accessible literature, this guide serves as an expert-level predictive reference for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The structural confirmation of novel chemical entities is the bedrock of modern chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the precise mapping of atomic connectivity and chemical environment. 3-Ethyl-5-iodo-isoxazole, with its distinct arrangement of an alkyl group, a heavy halogen, and the isoxazole heteroaromatic system, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the rational design of more complex molecular architectures.

Molecular Structure and Isomeric Identity

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's fundamental properties. The substituents at the C3 and C5 positions of the isoxazole ring are key determinants of its chemical and spectral behavior.

-

Molecular Formula: C₅H₆INO

-

Molecular Weight: 235.01 g/mol

-

Core Structure: A five-membered aromatic ring containing adjacent nitrogen and oxygen atoms. This arrangement dictates the electronic distribution and, consequently, the chemical shifts and vibrational frequencies observed.

Caption: Molecular structure of 3-Ethyl-5-iodo-isoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 3-Ethyl-5-iodo-isoxazole reveal distinct signals for each unique nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct sets of signals: those corresponding to the ethyl substituent and a singlet for the lone proton on the isoxazole ring.

-

Ethyl Group Protons: The ethyl group will present a characteristic quartet and triplet pattern due to spin-spin coupling.[1][2] The methylene (-CH₂) protons, being adjacent to the electron-withdrawing isoxazole ring, are expected to resonate further downfield than the terminal methyl (-CH₃) protons. The typical coupling constant (³JHH) for an ethyl group is approximately 7 Hz.[2]

-

Isoxazole H-4 Proton: A single proton is attached to the C4 position of the isoxazole ring. With no adjacent protons, its signal is predicted to be a singlet. Its chemical shift is influenced by the electronic effects of the neighboring substituents. In 3,5-disubstituted isoxazoles, this proton typically resonates in the range of δ 6.0-7.0 ppm.[3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |

| ~6.5 | Singlet (s) | 1H | H-4 | The chemical shift is characteristic of the H-4 proton in 3,5-disubstituted isoxazoles.[4] The singlet multiplicity arises from the absence of adjacent protons. |

| ~2.8 | Quartet (q) | 2H | -CH₂- | Deshielded by the adjacent sp² carbon of the isoxazole ring. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule).[5][6] |

| ~1.3 | Triplet (t) | 3H | -CH₃ | Typical chemical shift for a methyl group adjacent to a methylene group. The signal is split into a triplet by the two neighboring methylene protons.[5][6] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms of the molecule.

-

Isoxazole Ring Carbons: The chemical shifts of the ring carbons are highly dependent on the heteroatoms. C3 and C5, being bonded to nitrogen and oxygen, are significantly deshielded and appear far downfield.[7][8] The C5 carbon, bonded to iodine, is expected to experience a strong "heavy atom effect," which is a shielding effect that shifts the signal significantly upfield compared to other halogen-substituted carbons.[9]

-

Ethyl Group Carbons: The signals for the ethyl group carbons will appear in the aliphatic region of the spectrum at typical values.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |

| ~172 | C3 | Attached to the electronegative nitrogen and part of the C=N bond, resulting in significant deshielding.[7] |

| ~105 | C4 | The C-H carbon of the isoxazole ring, typically found around 100-110 ppm in substituted isoxazoles.[4] |

| ~95 | C5 | The C-I carbon. While attached to electronegative oxygen, the heavy iodine atom induces a strong shielding effect, shifting the resonance significantly upfield.[9] |

| ~20 | -CH₂- | Typical range for an sp³ carbon attached to an aromatic ring. |

| ~12 | -CH₃ | Typical range for a terminal methyl carbon in an ethyl group. |

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethyl-5-iodo-isoxazole in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire data using a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 512-1024 scans for sufficient signal intensity.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.

Predicted IR Absorption Bands

The IR spectrum of 3-Ethyl-5-iodo-isoxazole is expected to be dominated by vibrations from the isoxazole ring and the ethyl substituent.

-

Isoxazole Ring Vibrations: The isoxazole ring gives rise to several characteristic bands. The C=N stretching vibration is typically strong and appears in the 1650-1590 cm⁻¹ region. Ring C=C stretching and asymmetric/symmetric N-O stretching vibrations also produce characteristic absorptions.[10][11]

-

C-H Stretching: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹, while the aromatic C-H stretch from the H-4 proton will appear just above 3000 cm⁻¹.

-

C-I Stretching: The carbon-iodine bond stretch is a low-energy vibration and is expected in the far-infrared region (around 500-600 cm⁻¹). This band may be weak and is often outside the range of standard mid-IR spectrometers.

Table 3: Predicted Major IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | Aromatic C-H stretch (isoxazole H-4) |

| 2980-2850 | Medium-Strong | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| ~1610 | Medium-Strong | C=N stretching of the isoxazole ring[10] |

| ~1570 | Medium | C=C stretching of the isoxazole ring |

| ~1450 | Medium | CH₂/CH₃ bending vibrations |

| ~1380 | Medium-Strong | N-O stretching of the isoxazole ring[12] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, if the instrument is equipped with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI) conditions, 3-Ethyl-5-iodo-isoxazole will form a molecular ion (M⁺•) and undergo predictable fragmentation.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 235, corresponding to the molecular weight of the compound (C₅H₆¹⁴N¹⁶O¹²⁷I).

-

Key Fragmentation Pathways:

-

Loss of Iodine: The C-I bond is relatively weak, and a primary fragmentation pathway is the loss of an iodine radical to form a stable [M-I]⁺ cation at m/z 108. This is a very common fragmentation for iodo-aromatic compounds.[13]

-

Ring Cleavage: The isoxazole ring is known to fragment via cleavage of the weak N-O bond.[14][15] This can lead to a variety of smaller fragment ions. A likely cleavage could result in the loss of an ethyl nitrile fragment (CH₃CH₂CN).

-

Side-Chain Fragmentation: Loss of a methyl radical (•CH₃) from the ethyl group can lead to an [M-15]⁺ ion. Alternatively, a McLafferty-type rearrangement could lead to the loss of ethylene (C₂H₄).

-

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| Predicted m/z | Proposed Fragment Ion / Loss |

| 235 | [M]⁺• (Molecular Ion) |

| 127 | [I]⁺ |

| 108 | [M - I]⁺ |

| 81 | [C₅H₆NO]⁺ - I (Fragment from ring cleavage) |

| 55 | [CH₃CH₂CN]⁺• (Ethyl nitrile radical cation) |

| 29 | [CH₃CH₂]⁺ |

digraph "Fragmentation_Pathway" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];M [label="[C₅H₆INO]⁺•\nm/z = 235"]; M_minus_I [label="[C₅H₆NO]⁺\nm/z = 108"]; M_minus_Et [label="[C₃HINO]⁺•\nm/z = 206"]; Fragment_81 [label="[C₄H₄N]⁺\nm/z = 66 (from Ring Cleavage)"];

M -> M_minus_I [label="- •I"]; M -> M_minus_Et [label="- •CH₂CH₃"]; M_minus_I -> Fragment_81 [label="- CH₂CO"]; }

Caption: Predicted major fragmentation pathways for 3-Ethyl-5-iodo-isoxazole.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.

-

Analysis: Scan a mass range from m/z 20 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Interpretation: Identify the molecular ion peak. Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

Conclusion

This guide presents a predicted, in-depth spectroscopic profile of 3-Ethyl-5-iodo-isoxazole based on established scientific principles and comparative data. The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for structural confirmation. The predicted data—including a characteristic singlet in the ¹H NMR, a heavily shielded C-I carbon signal in the ¹³C NMR, specific C=N and N-O stretches in the IR spectrum, and a dominant loss of iodine in the mass spectrum—collectively form a unique analytical signature. This comprehensive guide serves as a valuable resource for any scientist engaged in the synthesis, characterization, or application of novel isoxazole derivatives.

References

-

Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Available at: [Link]

-

Maquestiau, A., Van Haverbeke, Y., de Meyer, C., & Flammang, R. (1975). The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. Organic Mass Spectrometry, 10(7), 558-560. Available at: [Link]

-

Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. Available at: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. 7(6), 1838-1844. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.4: Spin-Spin Splitting in the Ethyl Group. Available at: [Link]

-

Palmer, M. H., & Larsen, R. W. (2005). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700 cm−1. Journal of Molecular Spectroscopy, 229(2), 244-256. Available at: [Link]

-

Jäntti, J., & Kostiainen, R. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(3), 446-53. Available at: [Link]

-

ResearchGate. (2023). Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. Available at: [Link]

-

Song, M., et al. (1985). Study on 1H NMR Spectra of Heterocyclic Compounds Containing Iodine. Chemical Journal of Chinese Universities, 6(7), 616. Available at: [Link]

-

Palmer, M. H., Larsen, R. W., & Hegelund, F. (2004). The infrared spectrum of isoxazole in the range 600-1400 cm(-1), including a high-resolution study of the v(7)(A ') band at 1370.9cm(-1) and the v(16)(A '') band at 764.9cm(-1), together with ab initio studies of the full spectrum. Molecular Physics, 102(14-15), 1569-1581. Available at: [Link]

-

Problems in Chemistry. (2021, February 22). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene [Video]. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]

-

ResearchGate. (2020). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Available at: [Link]

-

Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Available at: [Link]

-

Royal Society of Chemistry. (2017). Supporting Information for [Title of Paper]. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Available at: [Link]

-

ACS Publications. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(37), 6755–6760. Available at: [Link]

-

H-NMR Familiar Groups that are Easy to Recognize. (n.d.). Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Isoxazole(288-14-2) 13C NMR [m.chemicalbook.com]

- 8. DSpace [dr.lib.iastate.edu]

- 9. researchgate.net [researchgate.net]

- 10. rjpbcs.com [rjpbcs.com]

- 11. researchgate.net [researchgate.net]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. umimpact.umt.edu [umimpact.umt.edu]

- 15. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.box]

An In-Depth Technical Guide to 3-Ethyl-5-iodo-isoxazole: Chemical Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its versatile biological activities which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The specific arrangement of nitrogen and oxygen atoms within this five-membered heterocycle allows for a range of interactions with biological targets. The introduction of various substituents onto the isoxazole ring can significantly modulate its physicochemical properties and pharmacological effects. This guide focuses on a specific, less-documented derivative, 3-Ethyl-5-iodo-isoxazole , providing a comprehensive overview of its chemical structure, a proposed synthetic pathway, and its expected spectroscopic characteristics. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel halogenated isoxazoles.

Chemical Structure and IUPAC Nomenclature

The compound in focus is 3-Ethyl-5-iodo-isoxazole . According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the numbering of the isoxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom. Therefore, the ethyl group is positioned at the 3-position, and the iodine atom is at the 5-position.

Chemical Structure:

IUPAC Name: 3-Ethyl-5-iodo-1,2-oxazole

Proposed Synthetic Pathway

Step 1: Synthesis of 3-Ethylisoxazole

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In this case, we will utilize the reaction of propanal oxime with an acetylene source.

Reaction:

Propanal Oxime + Acetylene → 3-Ethylisoxazole

Experimental Protocol:

-

Generation of Propanenitrile Oxide: Propanal oxime is treated with an oxidizing agent, such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), in an appropriate solvent like dichloromethane (DCM) or chloroform (CHCl₃) to generate propanenitrile oxide in situ.

-

Cycloaddition: Acetylene gas is bubbled through the reaction mixture containing the in situ generated propanenitrile oxide. The reaction is typically carried out at room temperature.

-

Workup and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-Ethylisoxazole.

Step 2: Iodination of 3-Ethylisoxazole

The 5-position of the isoxazole ring is known to be susceptible to electrophilic substitution. Therefore, direct iodination of the 3-ethylisoxazole precursor is a feasible approach. N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of various heterocycles under mild conditions.

Reaction:

3-Ethylisoxazole + N-Iodosuccinimide (NIS) → 3-Ethyl-5-iodo-isoxazole

Experimental Protocol:

-

Reaction Setup: To a solution of 3-Ethylisoxazole in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM), N-Iodosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction can be catalyzed by a mild acid, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield pure 3-Ethyl-5-iodo-isoxazole.

Workflow Diagram:

Caption: Proposed synthetic workflow for 3-Ethyl-5-iodo-isoxazole.

Spectroscopic Characterization (Predicted)

Due to the absence of experimental data for 3-Ethyl-5-iodo-isoxazole in the literature, the following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of 3-Ethyl-5-iodo-isoxazole in CDCl₃ would exhibit signals corresponding to the ethyl group protons and the proton on the isoxazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | s | 1H | H-4 (isoxazole ring) |

| ~2.8 | q | 2H | -CH₂- (ethyl group) |

| ~1.3 | t | 3H | -CH₃ (ethyl group) |

The chemical shift of the H-4 proton is expected to be in the range of δ 6.0-7.0 ppm, typical for isoxazoles. The ethyl group should display a characteristic quartet for the methylene protons and a triplet for the methyl protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for the carbon atoms of the isoxazole ring and the ethyl group. The carbon atom attached to the iodine (C-5) is expected to have a significantly lower chemical shift compared to an unsubstituted carbon.[6]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-3 (isoxazole ring) |

| ~110 | C-4 (isoxazole ring) |

| ~90 | C-5 (isoxazole ring, attached to I) |

| ~25 | -CH₂- (ethyl group) |

| ~12 | -CH₃ (ethyl group) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N and C-O stretching vibrations of the isoxazole ring, as well as C-H stretching and bending vibrations of the ethyl group.

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3150 | C-H stretching (isoxazole ring) |

| ~2850-3000 | C-H stretching (ethyl group) |

| ~1600-1650 | C=N stretching (isoxazole ring) |

| ~1400-1450 | C-O stretching (isoxazole ring) |

| ~500-600 | C-I stretching |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of 3-Ethyl-5-iodo-isoxazole (C₅H₆INO, MW = 238.01 g/mol ). Characteristic fragmentation patterns would likely involve the loss of iodine and cleavage of the ethyl group.

Reaction Mechanism Diagram:

Caption: Simplified mechanism of electrophilic iodination at the C-5 position.

Applications and Future Directions

Halogenated isoxazoles are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the halogen atom can be replaced to introduce a wide variety of functional groups. The iodo-substituent in 3-Ethyl-5-iodo-isoxazole makes it an excellent candidate for Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions. This opens up possibilities for the synthesis of more complex isoxazole derivatives with potential applications in:

-

Drug Discovery: As building blocks for the synthesis of novel compounds with potential therapeutic activities.

-

Agrochemicals: For the development of new pesticides and herbicides.

-

Materials Science: In the creation of novel organic materials with specific electronic or optical properties.

The synthesis and characterization of 3-Ethyl-5-iodo-isoxazole and its derivatives represent a promising area for further research, with the potential to yield novel molecules with significant practical applications.

References

-

The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review - Scientiae Radices. (2024, December 2). Retrieved January 19, 2026, from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved January 19, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3). Retrieved January 19, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 19, 2026, from [Link]

Sources

- 1. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethyl-5-iodo-isoxazole in Common Solvents

Introduction: The Significance of 3-Ethyl-5-iodo-isoxazole in Modern Drug Discovery

3-Ethyl-5-iodo-isoxazole is a halogenated heterocyclic compound of increasing interest within the landscape of pharmaceutical development and medicinal chemistry. The isoxazole scaffold is a privileged structure, known to be a core component in a variety of biologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[1][2] The introduction of an ethyl group at the 3-position and an iodine atom at the 5-position creates a unique combination of lipophilicity, hydrogen bonding potential, and reactivity, making it a valuable building block for novel therapeutic agents.[3]

The iodine atom, in particular, can serve as a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.[3] Furthermore, the presence of a halogen can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

A thorough understanding of the solubility and stability of 3-Ethyl-5-iodo-isoxazole is paramount for its effective utilization in drug discovery and development. Poor solubility can hinder formulation efforts and lead to erratic absorption and bioavailability, while instability can compromise the safety and efficacy of a drug product.[4] This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Ethyl-5-iodo-isoxazole, along with detailed experimental protocols for their determination.

Anticipated Physicochemical Properties

The isoxazole ring is polar in nature due to the presence of both nitrogen and oxygen atoms, which can act as hydrogen bond acceptors.[5] This suggests a degree of solubility in polar solvents. The ethyl group will contribute to the lipophilicity of the molecule, while the iodine atom will further increase its molecular weight and polarizability, potentially influencing its solubility in both polar and non-polar organic solvents.

Solubility Profile: A Predictive Overview and Experimental Determination

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Both kinetic and thermodynamic solubility are important considerations in drug discovery.[4]

Predicted Solubility of 3-Ethyl-5-iodo-isoxazole

Based on the structural features of 3-Ethyl-5-iodo-isoxazole, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other organic solvents such as methanol, ethanol, and acetone. Its aqueous solubility is expected to be low due to the presence of the lipophilic ethyl group and the large iodine atom.[6]

Table 1: Predicted Qualitative Solubility of 3-Ethyl-5-iodo-isoxazole

| Solvent | Predicted Solubility | Rationale |

| Water | Low | Presence of lipophilic ethyl and iodo groups. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Low | Similar to water, with minimal expected impact from physiological pH. |

| Methanol | Moderate to High | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Moderate to High | Polar protic solvent, slightly less polar than methanol. |

| Acetone | Moderate | Polar aprotic solvent. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Dichloromethane (DCM) | Moderate to High | Non-polar solvent, but capable of dissolving moderately polar compounds. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | High | Highly polar aprotic solvent. |

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[7] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.

Methodology:

-

Preparation: Add an excess amount of solid 3-Ethyl-5-iodo-isoxazole to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

-

Quantification: Analyze the concentration of 3-Ethyl-5-iodo-isoxazole in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

-

Calculation: The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol for Determining Kinetic Solubility

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[4][9]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-Ethyl-5-iodo-isoxazole in DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration.

-

Incubation: Incubate the mixture for a short period (e.g., 1-2 hours) at a constant temperature.[9]

-

Precipitate Detection: The formation of a precipitate can be detected by various methods, including nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate by HPLC-UV.[4][10]

Caption: Workflow for Kinetic Solubility Assessment.

Stability Profile: Forced Degradation and Degradation Pathways

Understanding the chemical stability of 3-Ethyl-5-iodo-isoxazole is crucial for defining its shelf-life, storage conditions, and potential degradation products that could have toxicological implications. Forced degradation studies, or stress testing, are performed to identify the likely degradation pathways and to develop and validate stability-indicating analytical methods.[11][12][13]

Anticipated Stability of 3-Ethyl-5-iodo-isoxazole

The stability of 3-Ethyl-5-iodo-isoxazole will be influenced by several factors, including the inherent reactivity of the isoxazole ring and the carbon-iodine bond.

-

Hydrolytic Stability: The isoxazole ring can be susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening.[14] The stability is expected to be greater at neutral and acidic pH.

-

Oxidative Stability: The molecule may be susceptible to oxidation, although the specific sites of oxidation would need to be determined experimentally.

-

Photostability: Iodo-aromatic compounds can be sensitive to light, and photolytic cleavage of the carbon-iodine bond is a potential degradation pathway.[15]

-

Thermal Stability: Heterocyclic compounds generally exhibit a degree of thermal stability, but decomposition can occur at elevated temperatures.[16][17][18]

Table 2: Predicted Stability of 3-Ethyl-5-iodo-isoxazole under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Relatively Stable | Minimal degradation expected. |

| Basic (e.g., 0.1 M NaOH) | Unstable | Base-catalyzed hydrolysis and ring-opening of the isoxazole.[14] |

| Oxidative (e.g., 3% H₂O₂) | Potentially Unstable | Oxidation of the isoxazole ring or ethyl group. |

| Photolytic (e.g., UV/Vis light) | Potentially Unstable | Cleavage of the C-I bond.[15] |

| Thermal (e.g., 60°C) | Likely Stable at moderate temps | Decomposition at higher temperatures.[16] |

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is essential to gain a comprehensive understanding of the stability of 3-Ethyl-5-iodo-isoxazole.

Methodology:

-

Sample Preparation: Prepare solutions of 3-Ethyl-5-iodo-isoxazole in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: Incubate the sample in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature or a slightly elevated temperature.[14]

-

Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photolysis: Expose the sample to a controlled source of UV and visible light.[12]

-

Thermolysis: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.[8][19][20][21]

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of 3-Ethyl-5-iodo-isoxazole, a compound of significant interest in contemporary drug discovery. While specific experimental data for this molecule is not yet widely available, the provided insights, based on the known properties of related chemical moieties, and the detailed experimental protocols, offer a robust framework for researchers and drug development professionals. The systematic determination of the solubility and stability profiles of 3-Ethyl-5-iodo-isoxazole will be instrumental in advancing its development as a potential therapeutic agent.

References

-

Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Stress Testing: The Chemistry of Drug Degradation. ResearchGate. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

-

Mylchreest, I., & Slatter, J. G. (1996). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]

-

Campbell, S., et al. (2022). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. Retrieved from [Link]

-

Wróbel, R. J., & Tomaszewski, W. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Retrieved from [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

Stability Indicating HPLC Method Development –A Review. (2019). IJTSRD. Retrieved from [Link]

-

Forced Degradation Testing. (n.d.). SGS. Retrieved from [Link]

-

Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

-

Wróbel, R. J., & Tomaszewski, W. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. Retrieved from [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

-

Wróbel, R. J., & Tomaszewski, W. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. Retrieved from [Link]

-

Wróbel, R. J., & Tomaszewski, W. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Retrieved from [Link]

-

Bartsch, R. A., et al. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. PubMed. Retrieved from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Avdeef, A. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Retrieved from [Link]

-

A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (2023). ResearchGate. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Kinetic Solubility. (n.d.). Charnwood Discovery. Retrieved from [Link]

-

Khan, I., et al. (2022). Lipophilicity and water solubility of Isoxazole derivatives computed by using in silico tools. ResearchGate. Retrieved from [Link]

-

Kumar, A., & Kumar, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

-

Analytical Techniques In Stability Testing. (2024). Separation Science. Retrieved from [Link]

-

Waldo, J. P., & Larock, R. C. (2007). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC. Retrieved from [Link]

-

Zhou, X., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. Retrieved from [Link]

-

Isoxazole. (n.d.). Solubility of Things. Retrieved from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. (2021). Ukaaz Publications. Retrieved from [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2022). NIH. Retrieved from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC. Retrieved from [Link]

-

Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). MDPI. Retrieved from [Link]

-

Photochemistry of aromatic compounds. (2018). Royal Society of Chemistry. Retrieved from [Link]

-

Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. (2022). American Chemical Society. Retrieved from [Link]

-

Photochemistry of aromatic compounds (2019–2020). (2022). Royal Society of Chemistry. Retrieved from [Link]

-

Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents. (1988). PubMed. Retrieved from [Link]

-

Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. (1988). PubMed. Retrieved from [Link]

-

Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. (2014). ResearchGate. Retrieved from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. Retrieved from [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). ResearchGate. Retrieved from [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Forced Degradation Testing | SGS [sgs.com]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

- 16. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. ijtsrd.com [ijtsrd.com]

- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Senior Application Scientist's Guide to the Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

<

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to precisely control the substitution pattern on this five-membered heterocycle is paramount for fine-tuning pharmacological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the regioselective synthesis of 3,5-disubstituted isoxazoles. We will delve into the mechanistic underpinnings of the most prevalent synthetic strategies, with a primary focus on the [3+2] cycloaddition of alkynes and nitrile oxides. Furthermore, this guide will explore alternative and emerging methodologies, offering practical insights and detailed experimental protocols to empower the rational design and efficient synthesis of these valuable compounds.

The Significance of 3,5-Disubstituted Isoxazoles in Drug Discovery

The isoxazole ring is considered a "privileged structure" in medicinal chemistry, owing to its presence in a wide array of biologically active molecules.[3] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it an attractive pharmacophore.[1] Specifically, the 3,5-disubstitution pattern allows for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Notable examples of drugs featuring the 3,5-disubstituted isoxazole core include the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam.[1]

The Workhorse of Isoxazole Synthesis: [3+2] Cycloaddition of Alkynes and Nitrile Oxides

The most widely employed and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a terminal alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole).[4][5] This reaction, often referred to as a Huisgen cycloaddition, typically proceeds in a concerted fashion, forming a five-membered ring in a single step.[4][6]

Mechanism and Regioselectivity

The regioselectivity of the [3+2] cycloaddition is a critical consideration, as it dictates the final substitution pattern of the isoxazole ring. The reaction can, in principle, yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted products. The outcome is primarily governed by a combination of steric and electronic factors of the reacting partners.[7]

Frontier Molecular Orbital (FMO) theory provides a powerful framework for predicting the regioselectivity. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, the reaction is generally favored when the larger substituent on the alkyne is directed to the 5-position of the isoxazole ring, which is often influenced by both steric hindrance and the orbital coefficients of the reacting atoms.[8]

Caption: Generalized workflow for the [3+2] cycloaddition.

In Situ Generation of Nitrile Oxides

A key practical consideration in this synthesis is the transient nature of nitrile oxides, which are prone to dimerization to form furoxans.[1][7] To circumvent this, nitrile oxides are almost always generated in situ from stable precursors. Common methods for generating nitrile oxides include:

-

Dehydrohalogenation of Hydroximoyl Halides: This is a classic and reliable method, often employing a base to eliminate a hydrogen halide from a hydroximoyl chloride or bromide.[1]

-

Oxidation of Aldoximes: A variety of oxidizing agents can be used to convert aldoximes to nitrile oxides.[4] Common oxidants include sodium hypochlorite (bleach), N-bromosuccinimide (NBS), and hypervalent iodine reagents.[4][9] The use of catalytic amounts of iodobenzene with an oxidant like m-chloroperbenzoic acid (m-CPBA) offers a greener alternative.[5]

Experimental Protocols: A Practical Guide

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via Oxidation of Aldoximes

This protocol describes a one-pot synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne and an aldoxime using a hypervalent iodine reagent as the oxidant.[9]

Materials:

-

Terminal alkyne (1.2 mmol)

-

Aldoxime (1.0 mmol)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 mmol)

-

Dichloromethane (DCM) (10 mL)

Procedure:

-

To a stirred solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in DCM (10 mL) at room temperature, add [bis(trifluoroacetoxy)iodo]benzene (1.5 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Synthesis of 3,5-Disubstituted Isoxazoles under Solvent-Free Mechanochemical Conditions

As a more environmentally friendly approach, mechanochemistry, specifically ball-milling, has emerged as a powerful technique for the synthesis of isoxazoles, often eliminating the need for bulk solvents.[1]

Materials:

-

Terminal alkyne (1.0 mmol)

-

Hydroxyimidoyl chloride (1.5 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Copper(I) iodide (CuI) (10 mol%)

-

Stainless steel milling jar and balls

Procedure:

-

Place the terminal alkyne (1.0 mmol), hydroxyimidoyl chloride (1.5 mmol), K₂CO₃ (2.0 mmol), and CuI (10 mol%) into a stainless steel milling jar containing stainless steel balls.

-

Mill the mixture in a planetary ball mill at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 30-60 minutes).

-

After milling, extract the solid mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the 3,5-disubstituted isoxazole.

Alternative Synthetic Strategies

While the [3+2] cycloaddition is the dominant method, several other strategies have been developed for the regioselective synthesis of 3,5-disubstituted isoxazoles.

Cyclocondensation Reactions

The reaction of 1,3-dicarbonyl compounds with hydroxylamine, known as the Claisen isoxazole synthesis, is one of the oldest methods.[10] However, with unsymmetrical 1,3-dicarbonyls, this method often leads to a mixture of regioisomers.[7][10] To overcome this, β-enamino diketones have been used as precursors, allowing for better regiochemical control by varying the reaction conditions.[10][11]

Domino Reductive Nef Reaction/Cyclization of β-Nitroenones

A more recent and innovative approach involves the conversion of β-nitroenones into 3,5-disubstituted isoxazoles.[3][12] This method proceeds via a domino reaction involving a reductive Nef reaction to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the isoxazole ring.[3] This protocol is notable for its mild reaction conditions and tolerance of various functional groups.[3][12]

Caption: Comparison of major synthetic pathways to 3,5-disubstituted isoxazoles.

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise in the synthesis of 3,5-disubstituted isoxazoles.

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Inefficient generation of nitrile oxide. | Optimize the choice and stoichiometry of the oxidant or base. Consider a different nitrile oxide precursor. |

| Dimerization of the nitrile oxide to furoxan. | Generate the nitrile oxide slowly in situ in the presence of the alkyne. Lower the reaction temperature.[7] | |

| Mixture of Regioisomers | Poor regioselectivity of the cycloaddition. | Modify the electronic properties of the alkyne or nitrile oxide.[7] Employ a copper catalyst, which can enhance the regioselectivity for terminal alkynes.[1] Consider a different synthetic route if cycloaddition proves unselective. |

| Difficult Purification | Similar polarity of the product and byproducts (e.g., furoxan). | Optimize the reaction to minimize byproduct formation. Screen different solvent systems for column chromatography.[7] |

Conclusion

The regioselective synthesis of 3,5-disubstituted isoxazoles is a mature yet continuously evolving field. The [3+2] cycloaddition of terminal alkynes and in situ generated nitrile oxides remains the most robust and versatile strategy. However, the development of greener methods, such as mechanochemistry, and novel approaches like the domino reaction of β-nitroenones, provides valuable alternatives for accessing these important heterocyclic scaffolds. A thorough understanding of the underlying reaction mechanisms and the factors governing regioselectivity is crucial for the successful design and execution of synthetic routes toward novel isoxazole-based drug candidates.

References

-

Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

-

Synfacts. (n.d.). 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Retrieved from [Link]

-

Chemical Journal of Chinese Universities. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. Retrieved from [Link]

-

ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Retrieved from [Link]

-

Organic Letters. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Scheme for synthesis of 3,5-disubstituted isoxazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of regioisomeric 3,5-diarylsubstituted isoxazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]